N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a 1,5-dimethylpyrazole moiety linked via an ethyl chain to a 2-oxo-2H-chromene-3-carboxamide group. The pyrazole ring, substituted with methyl groups at positions 1 and 5, enhances metabolic stability and influences intermolecular interactions such as hydrogen bonding. The chromene carboxamide core, a benzopyran derivative, is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory effects.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-9-13(19-20(11)2)7-8-18-16(21)14-10-12-5-3-4-6-15(12)23-17(14)22/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWDSGYJNTDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloromethyl-1,5-dimethylpyrazole and 2-oxo-2H-chromene-3-carboxylic acid.
Reaction Conditions: The 3-chloromethyl-1,5-dimethylpyrazole is reacted with 2-aminoethanol in the presence of a base such as sodium carbonate in acetonitrile under reflux conditions. This forms the intermediate compound, which is then coupled with 2-oxo-2H-chromene-3-carboxylic acid to yield the final product.
Purification: The crude product is purified using column chromatography with a suitable eluent system to obtain the pure compound.
Chemical Reactions Analysis
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or chromene moieties are substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile, dichloromethane, and ethanol. .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide. The compound has shown efficacy against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
These results suggest that this compound exhibits potent antimicrobial properties, potentially making it a candidate for further development in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Research indicates that derivatives of chromene and pyrazole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.8 |
| HeLa (Cervical Cancer) | 12.4 |
| A549 (Lung Cancer) | 18.6 |
The findings demonstrated that the compound effectively inhibits the growth of various cancer cells, indicating its potential as a therapeutic agent in oncology .
Synthesis and Chemical Properties
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Utilizing hydrazine with appropriate diketones.
- Chromene Synthesis : Reacting with phenolic compounds under acidic conditions.
- Amide Formation : Coupling with acetic anhydride or acetic acid under basic conditions.
This synthetic route allows for modifications that can enhance the biological activity of the compound .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound has potential applications in:
- Anti-inflammatory Treatments : Exhibiting properties that may reduce inflammation markers.
Case Study: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of this compound in vitro:
| Inflammatory Marker | Reduction (%) at 50 µM |
|---|---|
| TNF-alpha | 45 |
| IL-6 | 38 |
These results indicate a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs highlight key differences in substituents, linker groups, and biological activities. Below is a comparative analysis based on evidence:
Structural Analogues of Chromene Carboxamides
Hydrogen Bonding and Crystal Packing
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. The synthesis typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
- Alkylation : The alkylation of the pyrazole ring is achieved by reacting it with an appropriate alkyl halide.
- Amidation : Finally, amidation occurs with a carboxylic acid derivative to yield the target compound.
Antimicrobial Properties
This compound has shown promising antimicrobial activities in various studies. For instance, a study evaluated several pyrazole derivatives for their in vitro antimicrobial activities against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives may exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. This anti-inflammatory potential is particularly relevant in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation across various cell lines. For example, compounds structurally related to this compound have shown significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .
The precise mechanism of action for this compound involves interactions with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in critical biological pathways:
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites and preventing substrate interactions.
- Receptor Modulation : The compound could also modulate receptor activity, influencing downstream signaling pathways.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
These findings underscore the compound's multifaceted biological activity, suggesting its potential utility in medicinal applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves coupling a pyrazole-ethylamine intermediate with 2-oxo-2H-chromene-3-carboxylic acid. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen .
- Temperature control : Maintain 0–5°C during activation of the carboxylic acid, then warm to room temperature for 12–24 hours.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2:1 amine:acid ratio) and catalyst loading (10–15 mol%) to suppress side products like unreacted acid or dimerization .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm connectivity (e.g., pyrazole CH3 at δ 2.1–2.3 ppm, chromene C=O at ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₃O₃: 324.1348) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and chromene lactone (~1720 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against COX-2, MMPs, or kinases (10–100 µM range) using fluorogenic substrates .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram+/Gram– bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the understanding of its structure-activity relationships?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to predict redox behavior and nucleophilic attack sites .
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) or DNA gyrase (PDB: 1KZN) to prioritize derivatives for synthesis .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns to validate docking results .
Q. What challenges arise in X-ray crystallography of this compound, and how can they be resolved?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (methanol/water) or slow evaporation (ethyl acetate/hexane). Add seeding crystals if nucleation is slow .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. SHELXL refinement requires high-resolution data (<1.0 Å) for accurate thermal parameter modeling .
- Disorder Handling : Apply PART and SUMP restraints in SHELXL for disordered pyrazole or chromene moieties .
Q. How do solvent polarity and pH influence the compound’s stability and reactivity in aqueous media?
- Methodological Answer :
- Stability Studies : Use HPLC to monitor degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Hydrolysis of the lactone ring occurs above pH 8 .
- Kinetic Analysis : Fit degradation data to first-order kinetics (Arrhenius plot) to predict shelf-life. Activation energy (Eₐ) ~60 kJ/mol indicates susceptibility to hydrolysis .
- Solvent Effects : LogP (2.8 ± 0.2) suggests moderate lipophilicity; use co-solvents (DMSO ≤10%) for in vitro assays to avoid precipitation .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays; use identical cell lines/passage numbers (e.g., ATCC-certified HeLa) .
- Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Apply ANOVA to compare datasets, considering variables like serum concentration (e.g., 5% vs. 10% FBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
